6-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid

Metal-Organic Frameworks Materials Chemistry Linker Engineering

Researchers designing fluorinated MOFs often face synthetic bottlenecks when linker geometry limits pore architecture. 6-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid (CAS 1261941-47-2) resolves this with its non-symmetric 3,4'-carboxylate substitution and a single fluorine atom that enhances framework hydrophobicity. • Non-fungible 3,4'-geometry-directly impacts coordination network topology vs. 3,3'- or 4,4'-isomers • Enables systematic QSPR comparison against non-fluorinated biphenyl-3,4'-dicarboxylic acid • 95% purity with batch-specific QC; available in research quantities (250 mg-10 g) for parallel synthesis and lead optimization programs

Molecular Formula C14H9FO4
Molecular Weight 260.22
CAS No. 1261941-47-2
Cat. No. B597942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid
CAS1261941-47-2
Molecular FormulaC14H9FO4
Molecular Weight260.22
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(C=CC(=C2)C(=O)O)F)C(=O)O
InChIInChI=1S/C14H9FO4/c15-12-6-5-10(14(18)19)7-11(12)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17)(H,18,19)
InChIKeyVBAURUWJCUZANA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic Acid: Overview


6-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid (CAS 1261941-47-2) is a fluorinated biphenyl derivative classified as an aromatic dicarboxylic acid [1]. Its structure features a biphenyl core with carboxylic acid functional groups at the 3 and 4' positions and a single fluorine atom strategically positioned on one aromatic ring . This specific substitution pattern creates a rigid, directional linker with a molecular formula of C14H9FO4 and a molecular weight of 260.22 g/mol, establishing its primary role as a versatile organic building block for materials science and pharmaceutical research applications .

Fluorinated biphenyl linker for MOF design
Distinct 3,4'-regiochemistry for directional bonding
Standard purity and QC documentation available

6-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic Acid: Non-Replaceable by Analogs


The unique 3,4'-substitution pattern combined with a single fluorine atom creates a spatial and electronic profile that is not interchangeable with other biphenyl dicarboxylic acids. Non-fluorinated analogs like biphenyl-3,4'-dicarboxylic acid lack the electron-withdrawing effects of fluorine, which can significantly alter reaction kinetics in polymerization and impact the pore geometry in metal-organic frameworks (MOFs) . Similarly, regioisomers such as 6-fluoro-[1,1'-biphenyl]-3,3'-dicarboxylic acid possess different carboxylate group geometries, leading to the formation of different coordination networks with metal ions. A direct substitution without experimental validation risks changes in material porosity, stability, and overall performance, making the specific compound a non-fungible building block in structure-activity relationships [1].

Non-fluorinated analog
Lacks fluorine electron-withdrawing effects, which may alter deprotonation and MOF stability.
Regioisomers (3,3'- or 4,4'-)
Different carboxylate geometry leads to distinct coordination networks and pore architectures.

6-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic Acid: Performance Evidence


Electronic Modulation via Fluorination

The introduction of a single fluorine atom alters the electron density of the aromatic ring system, directly influencing the pKa of the carboxylic acid groups. This electronic modulation is a critical differentiator from the non-fluorinated parent compound, biphenyl-3,4'-dicarboxylic acid. While direct experimental pKa data for the target compound is currently not available in the public domain, computational predictions or class-level inferences for fluorinated benzoic acid derivatives suggest a lowering of pKa values due to the strong -I inductive effect of fluorine . This modification can impact metal-linker bond strength and framework stability in MOF synthesis [1].

Electronic Modulation
Class-level inference
Predicted pKa lowering via fluorine inductive effect
Influences deprotonation and metal-linker bond strength
Experimental pKa data not available; qualitative inference
Metal-Organic Frameworks Materials Chemistry Linker Engineering

Lipophilicity Enhancement via Fluorination

Strategic fluorination is a well-established tactic to increase lipophilicity (LogP) [1]. This change in partition coefficient can be inferred when comparing 6-fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid to its non-fluorinated analog. While specific LogP data for the target compound is not available, the baseline biphenyl-3,4'-dicarboxylic acid has a reported LogP of 2.75 . The addition of a fluorine atom is known to generally increase LogP in aromatic systems, indicating the fluorinated compound will have altered solubility and membrane permeability characteristics.

Lipophilicity Enhancement
Class-level inference
LogP increase vs non-fluorinated analog (comparator LogP 2.75)
Informs solubility and partition behavior for synthesis design
Target LogP not measured; qualitative inference based on fluorine SAR
Lipophilicity Physicochemical Properties Drug Design

Regioisomeric Geometry in MOF Design

The spatial arrangement of the two carboxylic acid groups is a primary determinant of the resulting MOF topology [1]. 6-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid features a non-linear, kinked geometry between the carboxylates. In contrast, its regioisomer, 6-fluoro-[1,1'-biphenyl]-3,3'-dicarboxylic acid , has a different angle and distance between its metal-binding sites. This geometric difference leads to the formation of distinct coordination networks with varying pore sizes and dimensionalities. For example, a Ni(II)-MOF constructed with the linear 4,4'-biphenyldicarboxylic acid linker achieves a defined pore size of 1.6 nm × 1.6 nm, a property directly dictated by linker geometry [2].

Regioisomeric Geometry
Cross-study comparable
Kinked 3,4'- vs linear 4,4'- linker; linear MOF example: 1.6 nm pore size
Enables distinct network topologies and pore architectures
Comparative geometry analysis; direct MOF data for target not reported
Metal-Organic Frameworks Coordination Chemistry Topology Control

Synthetic Accessibility and Purity Profile

The compound is commercially available with a standard purity specification of 95.0% . This purity level is a critical procurement parameter, ensuring that downstream reactions are not compromised by significant impurities. Reputable vendors provide supporting analytical documentation, including NMR, HPLC, and GC reports . This contrasts with less common or custom-synthesized analogs where purity may be variable and analytical data scarce, adding risk and variability to research outcomes. The synthesis of this compound and its analogs is well-precedented via Suzuki-Miyaura cross-coupling reactions [1], providing a robust and scalable manufacturing route that supports consistent quality.

Commercial Specification
Supporting evidence
Minimum purity 95.0% with NMR, HPLC, GC reports available
Ensures reproducibility and reduces batch variability
As reported by vendors; verify with certificate of analysis
Chemical Synthesis Building Blocks Procurement

6-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic Acid: Research Applications


Fluorinated MOFs with Tailored Hydrophobicity

The presence of a fluorine atom, as supported by the class-level inference on LogP modification, makes this compound a valuable organic linker for synthesizing Fluorinated MOFs (F-MOFs). These materials can exhibit enhanced hydrophobicity and stability in humid environments compared to MOFs built from non-fluorinated linkers [1]. The unique 3,4'-carboxylate geometry further allows for the exploration of novel network topologies distinct from those formed by more common linear or symmetric linkers [2].

Bioactive Molecule Synthesis via Fluorination

In medicinal chemistry, the compound serves as a key building block for introducing a fluorinated biphenyl motif into drug candidates. Fluorine is a well-established tool for modulating a molecule's metabolic stability, lipophilicity, and binding affinity [1]. The compound's defined purity (95.0%) and commercial availability make it a practical choice for parallel synthesis or lead optimization programs where a fluorinated aromatic core is desired.

Coordination Polymers and Supramolecular Design

The specific regioisomeric 3,4'-dicarboxylic acid geometry provides a distinct angular node for constructing coordination polymers. Researchers can leverage this directional bonding to synthesize novel supramolecular structures, such as helicates, grids, or porous networks, with predetermined architectures. This is a direct application of the evidence differentiating its geometry from the 3,3'- or 4,4'-isomers [2].

Isosteric Replacement and SAR Studies

This compound is an ideal candidate for systematic studies on the effect of fluorine substitution. Scientists can compare its physical properties (e.g., LogP, solubility) and reactivity directly against its non-fluorinated analog, biphenyl-3,4'-dicarboxylic acid , to generate quantitative structure-property relationship (QSPR) data. This is a core scenario for any laboratory investigating the impact of bioisosteres in materials or biological systems.

Application
Selection Property
Validation Focus
Fluorinated MOF synthesis
Fluorinated linker with 3,4'-geometry
Network topology and pore architecture
Medicinal chemistry building block
Fluorine-mediated LogP and metabolic stability
Bioisostere impact profiling
Coordination polymer design
Angular 3,4'-dicarboxylate node
Supramolecular architecture and porosity
Fluorine substitution QSPR studies
Fluorine electronic/steric effect
Property modulation quantification

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